molecular formula C12H21N B1581100 Dodecahydro-1H-carbazole CAS No. 6326-88-1

Dodecahydro-1H-carbazole

Cat. No. B1581100
CAS RN: 6326-88-1
M. Wt: 179.3 g/mol
InChI Key: SBVSDAFTZIVQEI-UHFFFAOYSA-N
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Description

Dodecahydro-1H-carbazole, also known as decahydrocarbazole, is a cyclic organic compound with the chemical formula C12H19N. It is a colorless liquid that is used in various scientific research applications.

Scientific Research Applications

1. Liquid–Liquid Extraction Systems

Dodecahydro-1H-carbazole, as a form of carbazole, has been utilized in research focusing on liquid–liquid extraction systems. Specifically, it served as a fluorescence probe in studying the correlation between inclusion formation constants and distribution coefficients in systems involving hydrocarbon solvents and aqueous dimethyl sulfoxide (DMSO) solutions of β-cyclodextrin. This research offers insights into the interaction between carbazole and CD in various extraction environments (Tachibana & Kiba, 1997).

2. Hydrogen Storage on Organic Liquids

Dodecahydro-1H-carbazole has been a subject of significant interest in the field of hydrogen storage. Studies have investigated its use in liquid organic hydrogen carriers (LOHCs), focusing on the kinetics and catalysis of hydrogen storage and release. The research has revealed that dodecahydro-N-ethylcarbazole, a derivative of carbazole, demonstrates potential as a better hydrogen storage candidate than dodecahydrocarbazole, based on the comparison of their hydrogenation and dehydrogenation reactions on various catalysts (Sotoodeh & Smith, 2013).

3. Catalysis in Dehydrogenation Reactions

Research has explored the role of dodecahydro-1H-carbazole in dehydrogenation reactions, particularly on Pd/Al2O3 model catalysts. These studies have contributed to a deeper understanding of the dehydrogenation mechanism of dodecahydro-N-ethylcarbazole, providing insights into the adsorption, activation, and reaction processes at a molecular level. This knowledge is crucial for designing more efficient catalysts for similar reactions (Sobota et al., 2011).

4. Polymer Synthesis and Analysis

In the field of polymer science, dodecahydro-1H-carbazole derivatives have been synthesized and analyzed. Research has focused on the structural analysis and visualization of polymers containing substituted carbazole units, contributing to the development of new materials with specific optical and physical properties. This research has implications for the synthesis of advanced materials with tailored functionalities (Percec et al., 2002).

5. Organic Light-Emitting Diodes (OLEDs)

Carbazole and its derivatives, including dodecahydro-1H-carbazole, have been investigated for their potential in the development of organic light-emitting diodes (OLEDs). Studies have focused on synthesizing carbazole-based compounds and evaluating their performance as emitters in OLEDs, leading to advances in the field of display technology and materials science (Kotchapradist et al., 2013).

Future Directions

: Sigma-Aldrich: Dodecahydro-1H-carbazole : ChemSpider: Dodecahydro-1H-carbazole

properties

IUPAC Name

2,3,4,4a,4b,5,6,7,8,8a,9,9a-dodecahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h9-13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVSDAFTZIVQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3CCCCC3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979315
Record name Dodecahydro-1H-carbazole
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Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecahydro-1H-carbazole

CAS RN

6326-88-1
Record name Dodecahydro-1H-carbazole
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Record name Dodecahydro-1H-carbazole
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Record name Dodecahydro-1H-carbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Gil-San-Millan, M Kozieł, W Bury - ACS Applied Energy …, 2023 - ACS Publications
… catalytic dehydrogenation of hydrogen molecular carriers, namely, ammonia borane (AB), 2-methylpiperidine (2MP), and a liquid mixture of 2MP and DHC (dodecahydro-1H-carbazole). …
Number of citations: 0 pubs.acs.org
H Wang - 2018 - open.library.ubc.ca
Mo₂C catalysts supported on carbon have been investigated for use in hydrotreating reactions that remove S, N and O from oil fractions. The thesis reports on the stability of the …
Number of citations: 3 open.library.ubc.ca

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